3-Hydroxybutyric Acid

描述

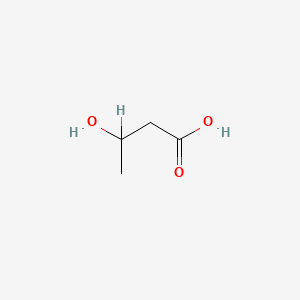

3-Hydroxybutyric acid (3-HBA) is a ketone body and a critical intermediate in lipid metabolism. It exists in two stereoisomeric forms: D-(−)-3-hydroxybutyric acid (the biologically active form) and L-(+)-3-hydroxybutyric acid (produced only as a CoA thioester during β-oxidation) . 3-HBA is synthesized in the liver during fasting, prolonged exercise, or in pathological conditions such as diabetes, where it serves as an energy substrate for the brain, heart, and muscles . Its molecular formula is C₄H₈O₃, with a hydroxyl group at the third carbon of the butyric acid chain. 3-HBA is water-soluble, has a pKa of 4.70, and is more acidic than volatile fatty acids but less acidic than lactic acid . Elevated levels of 3-HBA are biomarkers for ketosis and metabolic disorders .

Structure

3D Structure

属性

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxybutyric acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of poly(this compound) using serine esterase and metal salts like magnesium or zinc. This method yields high-purity this compound with minimal heavy metal residue .

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce this compound efficiently. The fermentation process involves the conversion of substrates like glucose or fatty acids into this compound under controlled conditions .

化学反应分析

Types of Reactions: 3-Hydroxybutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase.

Reduction: It can be reduced to butyrate under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common reagents include NAD+ as a cofactor for the dehydrogenase enzyme.

Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Acetoacetate

Reduction: Butyrate

Substitution: Various substituted butyric acids depending on the reagent used.

科学研究应用

Medical Applications

3-HB is primarily known for its role as a ketone body, which serves as an alternative energy source during periods of fasting or carbohydrate restriction. Its therapeutic potential has been extensively researched in several medical conditions:

Neurological Disorders

Research indicates that 3-HB can replace glucose as a primary energy source in the brain, particularly during prolonged starvation or in certain metabolic disorders. It has been studied for its potential in treating neurological diseases such as:

- Epilepsy : 3-HB exhibits anticonvulsant properties and may help reduce seizure frequency.

- Alzheimer's Disease : Studies suggest that 3-HB can improve cognitive function and reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology .

- Multiple Sclerosis and Parkinson's Disease : 3-HB has shown promise in reducing neuroinflammation and protecting neuronal health .

Metabolic Disorders

In metabolic disorders like 3-hydroxybutyric aciduria, elevated levels of 3-HB can indicate underlying metabolic dysfunctions. Case studies have documented patients with symptoms such as cerebellar ataxia linked to abnormal 3-HB metabolism .

Nutritional Applications

3-HB is increasingly recognized for its role as a dietary supplement, particularly in ketogenic diets. It is believed to have beneficial effects on:

- Weight Management : By promoting fat oxidation over glucose metabolism.

- Colonic Health : Recent studies demonstrate that 3-HB can suppress colonic inflammation and carcinogenesis, making it a potential preventive agent against colorectal cancer .

Industrial Applications

Beyond medical uses, 3-HB has significant industrial applications, particularly in the production of biodegradable plastics and biopolymers.

Biopolymer Production

3-HB is a precursor for poly-3-hydroxybutyrate (PHB), a biodegradable polymer used in various applications:

| Application Area | Description |

|---|---|

| Packaging | Used for creating eco-friendly packaging materials. |

| Medical Devices | PHB is utilized in sutures and drug delivery systems. |

| Agriculture | Employed in biodegradable films for crop protection. |

Case Studies

Several case studies highlight the clinical significance of 3-HB:

- A study on an adult female patient with cerebellar ataxia revealed high levels of 3-hydroxybutyric aciduria, leading to insights into its metabolic implications and management strategies .

- Animal model studies demonstrated that administration of 3-HB improved cognitive function and reduced inflammation linked to neurodegenerative diseases .

作用机制

3-Hydroxybutyric acid exerts its effects through several mechanisms:

Energy Source: It is converted to acetoacetate and then to acetyl-CoA, entering the citric acid cycle to produce ATP.

Signaling Molecule: It inhibits histone deacetylases, leading to epigenetic regulation of gene expression.

Receptor Interaction: It binds to hydroxycarboxylic acid receptor 2 (HCAR2), influencing lipid metabolism and anti-inflammatory pathways.

相似化合物的比较

Comparative Analysis with Structurally and Functionally Related Compounds

Ketone Bodies: Acetoacetic Acid and Acetone

Key Differences :

- Stability : 3-HBA is more stable than acetoacetic acid, which decomposes readily .

- Acidity : Acetoacetic acid is a stronger acid than 3-HBA due to its keto group .

Hydroxy Acid Derivatives

Functional Contrasts :

- Positional Isomerism : 3-HBA’s hydroxyl group at C3 distinguishes it from 2-hydroxy derivatives (e.g., 2-hydroxy-3-methylbutyric acid), which are linked to distinct metabolic pathways .

- Bioactivity: Aryl-substituted analogs (e.g., 4-hydroxy-3-phenylbutanoic acid) exhibit unique pharmacological properties due to lipophilic aromatic moieties .

Esters and Polymers

Unique Attributes :

- PHB: Unlike monomeric 3-HBA, PHB is a high-molecular-weight polymer with thermoplastic properties, used in bioplastics .

- Ethyl Ester : The esterification of 3-HBA enhances its volatility, making it suitable for sensory applications .

Analytical Method Comparison

3-HBA and 3-hydroxyisovaleric acid are often quantified simultaneously in clinical diagnostics. LC-MS/MS outperforms traditional GC-MS methods due to:

生物活性

3-Hydroxybutyric acid (3-HB), a short-chain fatty acid and ketone body, has garnered significant attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

3-HB is primarily known for its role in energy metabolism, particularly during states of fasting or ketogenic diets. It serves as an alternative energy source for various tissues, including the brain and muscles.

Key Mechanisms:

- Histone Deacetylase Inhibition: 3-HB acts as an inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation and subsequent upregulation of genes involved in antioxidant defense and metabolic regulation .

- Cell Signaling: It functions as a signaling molecule by activating receptors such as hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3), influencing metabolic processes and inflammation .

- Antioxidant Properties: 3-HB can scavenge reactive oxygen species (ROS) and inhibit mitochondrial ROS production, contributing to cellular redox homeostasis .

Therapeutic Potential

The biological activity of 3-HB suggests various therapeutic applications:

- Neuroprotection: Studies indicate that 3-HB may improve cognitive function and reduce amyloid-beta peptide accumulation in animal models, suggesting potential benefits for neurodegenerative diseases .

- Anti-inflammatory Effects: Activation of HCAR2 by 3-HB has been linked to reduced lipolysis in adipocytes and anti-inflammatory effects in immune cells .

- Cancer Therapy: Research indicates that 3-HB production can be induced by drugs like apatinib, which activates peroxisome proliferator-activated receptor α (PPARα), enhancing fatty acid utilization and exhibiting antitumor properties .

Case Study 1: Cognitive Function Improvement

A study investigated the effects of 3-HB on cognitive function in mice subjected to a high-fat diet. Results showed that administration of 3-HB led to improved memory performance and reduced Aβ peptide accumulation, indicating its potential as a cognitive enhancer in neurodegenerative conditions.

Case Study 2: Inflammatory Bowel Disease

A clinical trial evaluated the use of poly-D-3-hydroxybutyric acid as a sustained donor of 3-HB in patients with inflammatory bowel disease. The results demonstrated upregulation of regulatory T-cells, suggesting a therapeutic role for 3-HB in managing inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Applications of this compound

常见问题

Q. What analytical methods are optimal for quantifying 3-Hydroxybutyric acid in biological samples?

LC-MS/MS is the gold standard for sensitive and specific quantification of this compound (3HB) in plasma. Key parameters include:

- Column selection : NH2 columns (e.g., Phenomenex Luna NH2) provide superior peak symmetry and shorter analysis times compared to C18 or HILIC columns .

- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile improves ionization efficiency in negative electrospray mode .

- MRM transitions : Use precursor-to-product ion transitions of m/z 103.0→59.0 for 3HB and m/z 117.1→59.0 for 3-hydroxyisovaleric acid, with collision energy optimized to 11 mV .

- Validation : Ensure linearity (0.1–10 µg/mL), LOD (signal-to-noise ratio ≥3:1), and matrix effect evaluation (<10% variability) .

Q. How does this compound function as a ketone body in energy metabolism?

3HB is synthesized in the liver during fasting or carbohydrate restriction via β-oxidation of fatty acids. It crosses the blood-brain barrier and serves as an alternative energy source, contributing ~60–70% of brain energy needs during prolonged ketosis. Its metabolic flux is regulated by 3-hydroxybutyrate dehydrogenase, which interconverts acetoacetate and 3HB .

Q. What are the key steps in validating an LC-MS/MS method for this compound?

Critical validation parameters include:

- Linearity : Calibration curves spanning 0.1–10 µg/mL with R<sup>2</sup> >0.99 .

- Precision : Intra-day and inter-day CV% ≤10% at LLOQ (0.1 µg/mL) and higher concentrations .

- Accuracy : Recovery rates of 90–110% in spiked plasma samples .

- Carry-over : Ensure <20% of LLOQ signal after injecting high-concentration samples .

Advanced Research Questions

Q. How can researchers optimize microbial strains for enhanced this compound production?

Strategies include:

- Pathway engineering : Overexpress phaA (β-ketothiolase) and phaB (acetoacetyl-CoA reductase) in E. coli or Cupriavidus necator to redirect acetyl-CoA toward (R)-3HB synthesis .

- Co-culture systems : Pair sugar-fermenting strains with 3HB-producing species to utilize mixed carbon sources (e.g., glucose and glycerol) .

- Dynamic regulation : Use inducible promoters to decouple growth and production phases, minimizing metabolic burden .

Q. What molecular mechanisms underlie this compound's role in epigenetic regulation?

3HB acts as a histone deacetylase (HDAC) inhibitor, with IC50 values of 2.4–5.3 mM for HDAC1/3/4. At 10 mM, it increases H3K9 acetylation at promoters of Foxo3a and Mt2 in HEK293 cells, enhancing stress resistance genes. Experimental validation requires chromatin immunoprecipitation (ChIP) with anti-AcH3K9 antibodies and qPCR .

Q. How do different chromatographic columns affect the separation of this compound in complex matrices?

- NH2 columns : Provide optimal retention and peak symmetry for polar metabolites like 3HB due to hydrophilic interaction chromatography (HILIC) mechanisms .

- C18 columns : Require ion-pairing agents (e.g., heptafluorobutyric acid) for retention, increasing ion suppression risks in MS .

- HILIC columns : May exhibit longer equilibration times and variability in reproducibility compared to NH2 .

Q. What experimental approaches measure this compound's influence on membrane lipid properties?

- Vesicle mechanics : Atomic force microscopy (AFM) can quantify Young’s modulus changes in lipid bilayers. A 0.5 molar ratio of 3HB to DPPC reduces stiffness by ~50%, indicating disrupted headgroup packing .

- Monolayer studies : Langmuir troughs measure surface pressure-area isotherms to assess 3HB’s interfacial effects .

Q. Why are there discrepancies in reported biological activities of this compound enantiomers?

(R)-3HB is metabolically active as a ketone body, while (S)-3HB is not endogenously produced. Chiral separation via chiral columns (e.g., Chirobiotic T) or derivatization with chiral reagents (e.g., (S)-1-phenylethylamine) is critical to avoid confounding results .

Q. How does this compound modulate the NLRP3 inflammasome in therapeutic contexts?

At 1–20 mM, 3HB inhibits NLRP3 activation in human monocytes by blocking K<sup>+</sup> efflux and mitochondrial ROS generation. Dose-response studies require ELISA quantification of IL-1β/IL-18 and Western blotting for ASC oligomerization .

Q. What are the challenges in establishing this compound as a diagnostic biomarker for Down syndrome?

While plasma 3HB levels are elevated in Down syndrome (p<0.01 vs. controls), confounding factors like maternal fasting status and gestational age must be controlled. Cross-validation with NMR or GC-MS is recommended to confirm LC-MS/MS findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。